Cas no 2171983-38-1 (2-N-(cyclopropylmethyl)-1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamidoacetic acid)
2-N-(cyclopropylmethyl)-1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamidoacetic acid Chemical and Physical Properties
Names and Identifiers
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- 2-N-(cyclopropylmethyl)-1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamidoacetic acid
- 2-[N-(cyclopropylmethyl)-1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido]acetic acid
- 2171983-38-1
- EN300-1480681
-
- Inchi: 1S/C28H26N2O5/c31-26(32)16-30(15-18-9-10-18)27(33)19-11-13-20(14-12-19)29-28(34)35-17-25-23-7-3-1-5-21(23)22-6-2-4-8-24(22)25/h1-8,11-14,18,25H,9-10,15-17H2,(H,29,34)(H,31,32)
- InChI Key: CKIUJAWWAKNWSQ-UHFFFAOYSA-N
- SMILES: O=C(C1C=CC(=CC=1)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)N(CC(=O)O)CC1CC1
Computed Properties
- Exact Mass: 470.18417193g/mol
- Monoisotopic Mass: 470.18417193g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 35
- Rotatable Bond Count: 9
- Complexity: 753
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.4
- Topological Polar Surface Area: 95.9Ų
2-N-(cyclopropylmethyl)-1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamidoacetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1480681-1.0g |
2-[N-(cyclopropylmethyl)-1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido]acetic acid |
2171983-38-1 | 1g |
$0.0 | 2023-06-06 | ||
| Enamine | EN300-1480681-50mg |
2-[N-(cyclopropylmethyl)-1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido]acetic acid |
2171983-38-1 | 50mg |
$2829.0 | 2023-09-28 | ||
| Enamine | EN300-1480681-100mg |
2-[N-(cyclopropylmethyl)-1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido]acetic acid |
2171983-38-1 | 100mg |
$2963.0 | 2023-09-28 | ||
| Enamine | EN300-1480681-250mg |
2-[N-(cyclopropylmethyl)-1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido]acetic acid |
2171983-38-1 | 250mg |
$3099.0 | 2023-09-28 | ||
| Enamine | EN300-1480681-500mg |
2-[N-(cyclopropylmethyl)-1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido]acetic acid |
2171983-38-1 | 500mg |
$3233.0 | 2023-09-28 | ||
| Enamine | EN300-1480681-1000mg |
2-[N-(cyclopropylmethyl)-1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido]acetic acid |
2171983-38-1 | 1000mg |
$3368.0 | 2023-09-28 | ||
| Enamine | EN300-1480681-2500mg |
2-[N-(cyclopropylmethyl)-1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido]acetic acid |
2171983-38-1 | 2500mg |
$6602.0 | 2023-09-28 | ||
| Enamine | EN300-1480681-5000mg |
2-[N-(cyclopropylmethyl)-1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido]acetic acid |
2171983-38-1 | 5000mg |
$9769.0 | 2023-09-28 | ||
| Enamine | EN300-1480681-10000mg |
2-[N-(cyclopropylmethyl)-1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido]acetic acid |
2171983-38-1 | 10000mg |
$14487.0 | 2023-09-28 |
2-N-(cyclopropylmethyl)-1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamidoacetic acid Related Literature
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1. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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3. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
Additional information on 2-N-(cyclopropylmethyl)-1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamidoacetic acid
Comprehensive Overview of 2-N-(cyclopropylmethyl)-1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamidoacetic acid (CAS No. 2171983-38-1)
The compound 2-N-(cyclopropylmethyl)-1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamidoacetic acid (CAS No. 2171983-38-1) is a highly specialized chemical entity that has garnered significant attention in the fields of organic synthesis, peptide chemistry, and pharmaceutical research. Its unique structural features, including the cyclopropylmethyl group and the Fmoc-protected amino moiety, make it a valuable intermediate for the development of novel bioactive molecules. Researchers and industry professionals are increasingly exploring its potential applications in drug discovery and bioconjugation, aligning with the growing demand for precision medicine and targeted therapies.
One of the key reasons for the rising interest in 2-N-(cyclopropylmethyl)-1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamidoacetic acid is its role in solid-phase peptide synthesis (SPPS). The Fmoc group in its structure serves as a protective group for amines, a critical feature in the stepwise assembly of peptides. This aligns with current trends in biotechnology and therapeutic peptide development, where researchers are actively searching for efficient and scalable methods to synthesize complex peptides. The compound’s compatibility with automated peptide synthesizers further enhances its utility in high-throughput screening and combinatorial chemistry.
In addition to its applications in peptide synthesis, CAS No. 2171983-38-1 is also being investigated for its potential in prodrug design and bioconjugate chemistry. The cyclopropylmethyl moiety, known for its metabolic stability, can improve the pharmacokinetic properties of drug candidates. This is particularly relevant in the context of cancer therapeutics and antibody-drug conjugates (ADCs), where stability and targeted delivery are paramount. Recent advancements in AI-driven drug design have further highlighted the importance of such building blocks in accelerating the discovery of next-generation therapeutics.
The synthesis and characterization of 2-N-(cyclopropylmethyl)-1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamidoacetic acid require expertise in advanced organic chemistry techniques. Analytical methods such as HPLC, NMR spectroscopy, and mass spectrometry are commonly employed to ensure purity and confirm structural integrity. These quality control measures are essential for researchers who rely on this compound for reproducible results in their experiments. The growing emphasis on green chemistry and sustainable synthesis has also prompted investigations into eco-friendly routes for producing this and similar intermediates.
From a commercial perspective, the demand for CAS No. 2171983-38-1 is driven by its versatility and the expanding market for custom peptides and specialty chemicals. Pharmaceutical companies and contract research organizations (CROs) are increasingly sourcing high-purity intermediates to support their R&D pipelines. This trend is reflected in the growing number of online queries related to "Fmoc-protected amino acid derivatives" and "peptide synthesis reagents", underscoring the compound’s relevance in contemporary research.
Looking ahead, the potential applications of 2-N-(cyclopropylmethyl)-1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamidoacetic acid are expected to expand further as scientists explore its utility in nanotechnology and material science. Its ability to serve as a linker or functional group in hybrid materials opens new avenues for innovation. As the scientific community continues to prioritize interdisciplinary research, compounds like this will play a pivotal role in bridging gaps between chemistry, biology, and engineering.
In summary, 2-N-(cyclopropylmethyl)-1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamidoacetic acid (CAS No. 2171983-38-1) represents a critical tool in modern chemical and pharmaceutical research. Its multifaceted applications, from peptide synthesis to drug development, make it a compound of enduring interest. As advancements in AI and machine learning continue to reshape the landscape of chemical discovery, the importance of such well-characterized intermediates cannot be overstated.
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